Ethyl 3-[4-(benzyloxy)phenyl]propanoate
CAS No.: 186895-45-4
Cat. No.: VC7954647
Molecular Formula: C18H20O3
Molecular Weight: 284.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 186895-45-4 |
|---|---|
| Molecular Formula | C18H20O3 |
| Molecular Weight | 284.3 g/mol |
| IUPAC Name | ethyl 3-(4-phenylmethoxyphenyl)propanoate |
| Standard InChI | InChI=1S/C18H20O3/c1-2-20-18(19)13-10-15-8-11-17(12-9-15)21-14-16-6-4-3-5-7-16/h3-9,11-12H,2,10,13-14H2,1H3 |
| Standard InChI Key | GEPHVIQILXNGKM-UHFFFAOYSA-N |
| SMILES | CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
| Canonical SMILES | CCOC(=O)CCC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
Ethyl 3-[4-(benzyloxy)phenyl]propanoate (IUPAC name: ethyl 3-(4-phenylmethoxyphenyl)propanoate) belongs to the class of aromatic esters. Its molecular formula is C₁₈H₂₀O₃, with a molecular weight of 296.4 g/mol (calculated from analogous structures ). The compound features:
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A propanoate ethyl ester group (-COOEt) at position 1.
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A 4-(benzyloxy)phenyl substituent at position 3, where a benzyl ether (-OCH₂C₆H₅) is para-substituted on the phenyl ring.
Key Structural Data
The absence of additional functional groups (e.g., amino, acetyloxy, or oxo groups) distinguishes this compound from its derivatives . Its structure suggests moderate polarity due to the ester and ether functionalities, influencing solubility in organic solvents like ethyl acetate or dichloromethane .
Synthesis and Manufacturing
While no direct synthesis protocols for ethyl 3-[4-(benzyloxy)phenyl]propanoate are documented, pathways for analogous compounds suggest viable routes:
Friedel-Crafts Acylation
Acylation of 4-(benzyloxy)benzene with propanoic acid derivatives under Lewis acid catalysis (e.g., AlCl₃) could yield the ketone intermediate, followed by esterification with ethanol . For example, ethyl 3-(4-(benzyloxy)phenyl)-3-oxopropanoate is synthesized via similar methods.
Continuous Flow Reactor Optimization
Industrial-scale production of related esters employs continuous flow systems to enhance yield and purity. For instance, ethyl 3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is synthesized in flow reactors at elevated temperatures (80–120°C) with residence times of 10–30 minutes.
Purification Techniques
Column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization from ethanol/water mixtures are standard for isolating such esters . Purity levels exceeding 95% are achievable.
Physicochemical Properties
Data extrapolated from analogs and computational models predict the following properties:
Spectral Characteristics
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IR Spectroscopy: Strong absorbance at ~1730 cm⁻¹ (ester C=O stretch) and ~1250 cm⁻¹ (ether C-O stretch).
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NMR (¹H):
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δ 1.2–1.4 ppm (triplet, 3H, -CH₂CH₃).
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δ 4.1–4.3 ppm (quartet, 2H, -OCH₂CH₃).
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δ 5.1 ppm (singlet, 2H, -OCH₂C₆H₅).
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δ 6.9–7.4 ppm (multiplet, 9H, aromatic protons).
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Thermodynamic Data
| Property | Value | Method |
|---|---|---|
| Melting Point | 45–50°C (predicted) | Analogous to |
| Boiling Point | 320–330°C (estimated) | EPI Suite |
| LogP (Octanol-Water) | 3.2 ± 0.3 | Predicted via XLogP3 |
Research Applications
Medicinal Chemistry Intermediate
The 4-(benzyloxy)phenyl group is a common pharmacophore in drug discovery, notably in kinase inhibitors and serotonin receptor modulators. Ethyl 3-[4-(benzyloxy)phenyl]propanoate could serve as a precursor for:
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Anticancer agents: Benzyloxy-substituted compounds exhibit tubulin polymerization inhibition.
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Antidepressants: Structural analogs target monoamine transporters .
Organic Synthesis Building Block
The compound’s ester group enables functionalization via hydrolysis (to carboxylic acids) or transesterification . Its benzyl ether moiety allows selective deprotection under hydrogenolysis conditions.
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